4,8-Dihydroxyeudesm-7(11)-en-12,8-olide
Overview
Description
4,8-Dihydroxyeudesm-7(11)-en-12,8-olide is a sesquiterpenoid compound that belongs to the eudesmane class of natural products. Sesquiterpenoids are a diverse group of naturally occurring organic compounds that are derived from three isoprene units. This particular compound has been isolated from various plant species and is known for its potential biological activities, including antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Eudesmane Skeleton: This step involves the cyclization of a suitable precursor to form the eudesmane skeleton.
Hydroxylation: Introduction of hydroxyl groups at the 4 and 8 positions.
Lactonization: Formation of the lactone ring at the 12,8 positions.
The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis may be employed using optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,8-Dihydroxyeudesm-7(11)-en-12,8-olide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.
Scientific Research Applications
4,8-Dihydroxyeudesm-7(11)-en-12,8-olide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimalarial, antibacterial, and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity may be attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their metabolic processes. The compound may also interact with cellular enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Eudesmol: Another eudesmane sesquiterpenoid with similar structural features.
Costunolide: A sesquiterpene lactone with a similar lactone ring structure.
Parthenolide: A sesquiterpene lactone known for its anti-inflammatory and anticancer properties.
Uniqueness
4,8-Dihydroxyeudesm-7(11)-en-12,8-olide is unique due to its specific hydroxylation pattern and lactone ring structure, which contribute to its distinct biological activities
Properties
IUPAC Name |
(4aR,5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11-,13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMYFJSUBISYEJ-NGFQHRJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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